Unique Solid-State Supramolecular Synthon
In the solid state, 2,3,4,5,6-pentamethylphenylboronic acid exhibits a unique hydrogen-bonding network compared to phenylboronic acid and other ortho-substituted analogs. X-ray crystallography reveals that while all investigated boronic acids form dimers, the pentamethyl derivative uses only one O–H···O hydrogen bond and an additional O–H···π interaction to connect these dimers into ribbons [1]. In contrast, the parent phenylboronic acid and other ortho-substituted derivatives (e.g., ortho-tolylboronic acid) employ two hydrogen bonds for inter-dimer connectivity [1]. This structural difference has implications for crystallization-induced spontaneous resolution [1].
| Evidence Dimension | Solid-state hydrogen-bonding network for inter-dimer connection |
|---|---|
| Target Compound Data | One O–H···O hydrogen bond and one O–H···π interaction |
| Comparator Or Baseline | Phenylboronic acid and other ortho-substituted phenylboronic acids: Two O–H···O hydrogen bonds |
| Quantified Difference | Qualitative difference in bonding motif (1 H-bond + 1 OH-π interaction vs. 2 H-bonds) |
| Conditions | X-ray crystallography; solid state |
Why This Matters
This unique solid-state assembly behavior can be exploited for purification via crystallization or for designing co-crystals and crystalline materials, providing a functional advantage over other boronic acids for materials science applications.
- [1] Cyrański, M. K., Jezierska, A., Klimentowska, P., Panek, J. J., & Sporzyński, A. (2008). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6(7), 1180-1186. View Source
